molecular formula C22H20N2O3 B11971051 2-((1,1'-Biphenyl)-4-yloxy)-N'-(2-methoxybenzylidene)acetohydrazide CAS No. 303085-21-4

2-((1,1'-Biphenyl)-4-yloxy)-N'-(2-methoxybenzylidene)acetohydrazide

Cat. No.: B11971051
CAS No.: 303085-21-4
M. Wt: 360.4 g/mol
InChI Key: NVOBKVFSMBEIKA-HZHRSRAPSA-N
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Description

2-((1,1’-Biphenyl)-4-yloxy)-N’-(2-methoxybenzylidene)acetohydrazide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a biphenyl group, a methoxybenzylidene moiety, and an acetohydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(2-methoxybenzylidene)acetohydrazide typically involves a multi-step process. One common method starts with the preparation of the biphenyl-4-yloxyacetohydrazide intermediate. This intermediate is then reacted with 2-methoxybenzaldehyde under reflux conditions in the presence of an acid catalyst to form the final product. The reaction conditions often include solvents such as ethanol or methanol, and the reaction is monitored using techniques like thin-layer chromatography (TLC).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures for handling and disposal of chemicals.

Chemical Reactions Analysis

Types of Reactions

2-((1,1’-Biphenyl)-4-yloxy)-N’-(2-methoxybenzylidene)acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: The biphenyl and methoxybenzylidene groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-4-yloxyacetohydrazide oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-((1,1’-Biphenyl)-4-yloxy)-N’-(2-methoxybenzylidene)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(2-methoxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. The biphenyl and methoxybenzylidene groups can interact with enzymes and receptors, modulating their activity. The acetohydrazide moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-4-yloxyacetohydrazide: Shares the biphenyl and acetohydrazide groups but lacks the methoxybenzylidene moiety.

    2-Methoxybenzylideneacetohydrazide: Contains the methoxybenzylidene and acetohydrazide groups but lacks the biphenyl group.

Uniqueness

2-((1,1’-Biphenyl)-4-yloxy)-N’-(2-methoxybenzylidene)acetohydrazide is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential applications. The presence of both biphenyl and methoxybenzylidene groups allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound in research and industry.

Properties

CAS No.

303085-21-4

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-2-(4-phenylphenoxy)acetamide

InChI

InChI=1S/C22H20N2O3/c1-26-21-10-6-5-9-19(21)15-23-24-22(25)16-27-20-13-11-18(12-14-20)17-7-3-2-4-8-17/h2-15H,16H2,1H3,(H,24,25)/b23-15+

InChI Key

NVOBKVFSMBEIKA-HZHRSRAPSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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